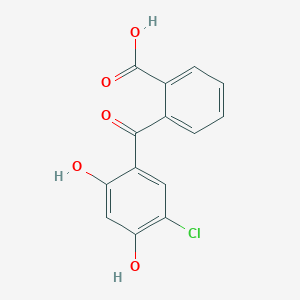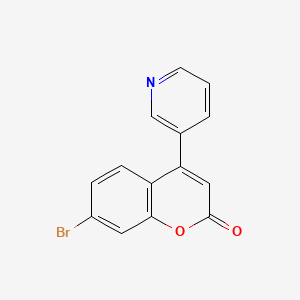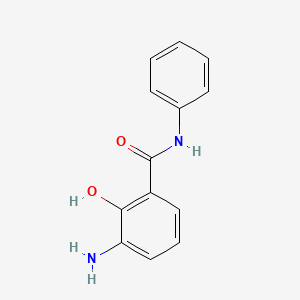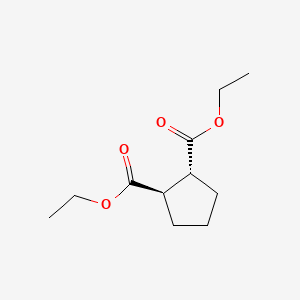
7-Methoxy-1-benzofuran-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1-benzofuran-4-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The methoxy group at the 7th position and the carboxylic acid group at the 4th position confer unique chemical properties to this compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1-benzofuran-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the use of salicylaldehyde derivatives, which undergo cyclization in the presence of acid catalysts. For instance, the cyclization of 2-hydroxy-5-methoxybenzaldehyde with malonic acid in the presence of piperidine can yield this compound .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxy-1-benzofuran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of methoxyquinones.
Reduction: Formation of 7-methoxybenzofuran-4-methanol or 7-methoxybenzofuran-4-aldehyde.
Substitution: Formation of various substituted benzofuran derivatives
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1-benzofuran-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 7-Methoxy-1-benzofuran-4-carboxylic acid largely depends on its interaction with biological targets. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzofuran-4-carboxylic acid: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
7-Hydroxybenzofuran-4-carboxylic acid: The hydroxyl group at the 7th position can form stronger hydrogen bonds compared to the methoxy group.
7-Methoxybenzofuran-5-carboxylic acid: The position of the carboxylic acid group affects the compound’s reactivity and interaction with biological targets
Uniqueness: 7-Methoxy-1-benzofuran-4-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its lipophilicity, while the carboxylic acid group provides a site for further chemical modifications .
Eigenschaften
Molekularformel |
C10H8O4 |
|---|---|
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
7-methoxy-1-benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c1-13-8-3-2-7(10(11)12)6-4-5-14-9(6)8/h2-5H,1H3,(H,11,12) |
InChI-Schlüssel |
WJWFXQQKZBYTMN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)C(=O)O)C=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















